

# An In-depth Technical Guide to Amino-PEG8-Boc

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## Compound of Interest

Compound Name: Amino-PEG8-Boc

Cat. No.: B605473

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## Core Concepts: Introduction to Amino-PEG8-Boc

**Amino-PEG8-Boc**, systematically known as tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure comprises an eight-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility to the molecules it modifies. One terminus of the PEG chain is functionalized with a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protecting group strategy allows for sequential and controlled conjugation to different molecules of interest.

The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic profile of conjugated biomolecules, reducing aggregation and immunogenicity. [1][2] The terminal amine and the Boc-protected amine provide versatile handles for covalent modification, making **Amino-PEG8-Boc** a critical tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). [3][4][5]

## Physicochemical Properties

The physical and chemical properties of **Amino-PEG8-Boc** and its common variants are summarized in the table below. These properties are crucial for designing and executing

successful conjugation strategies.

Property	Value	Reference(s)
Systematic Name	tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate	
Synonyms	t-boc-N-amido-PEG8-amine	[6]
CAS Number	1052207-59-6	[6]
Molecular Formula	C23H48N2O10	[6]
Molecular Weight	512.6 g/mol	[6]
Appearance	Pale yellow or colorless viscous liquid	[7]
Purity	≥95% - 98%	[6][8]
Solubility	Soluble in Water, DMSO, DCM, DMF	[6][8]
Storage Conditions	-20°C for long-term storage (months to years)	[6][8]

Note: Some properties listed are for the closely related t-Boc-N-amido-PEG8-acid, as comprehensive data for the amine version is not fully available in a single source. The general characteristics are expected to be similar.

## Key Applications and Experimental Protocols

**Amino-PEG8-Boc** is a versatile linker used in a variety of applications. Below are detailed protocols for its common uses.

### Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[9][10]

- **Dissolution:** Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Acid Addition:** Add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, triisopropylsilane (TIS) can be added as a scavenger (2.5-5% v/v).
- **Reaction:** Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The appearance of a more polar product (lower R<sub>f</sub> on TLC) indicates reaction progression.
- **Work-up:**
  - **Evaporation:** Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene.[10]
  - **Aqueous Wash:** If the free amine is required, carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>). Extract the aqueous layer with DCM.[10]
  - **Precipitation:** Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[9]

## Amide Bond Formation via EDC/NHS Coupling

The free amine of **Amino-PEG8-Boc** can be readily coupled to a carboxylic acid-containing molecule using carbodiimide chemistry.

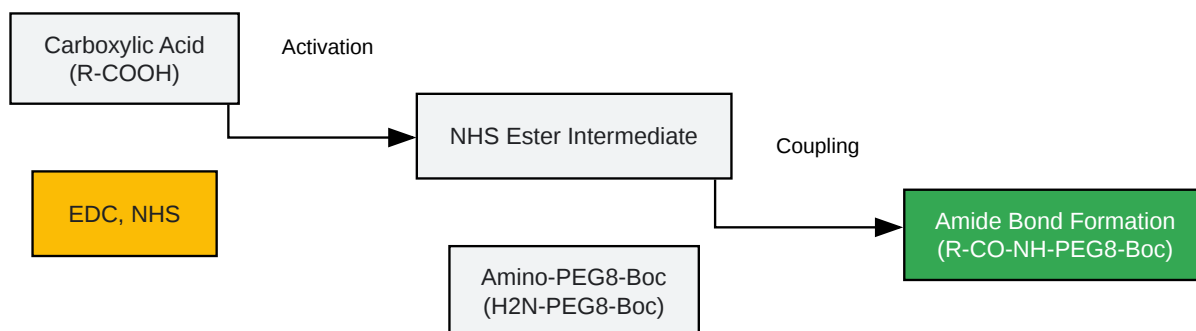
Protocol: EDC/NHS Coupling to a Carboxylic Acid[11][12][13]

- Reagent Preparation:
  - Equilibrate all reagents to room temperature.
  - Prepare a stock solution of the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).
  - Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an activation buffer (e.g., 0.1 M MES, pH 6.0) immediately before use.
- Activation of Carboxylic Acid:
  - In a reaction vessel, combine the carboxylic acid solution with the activation buffer.
  - Add a 1.2 to 1.5-fold molar excess of EDC and NHS relative to the total carboxyl groups.
  - Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated ester.
- Amine Coupling:
  - Dissolve **Amino-PEG8-Boc** in a coupling buffer (e.g., PBS, pH 7.2-7.5).
  - Add the activated carboxylic acid solution to the **Amino-PEG8-Boc** solution.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
  - Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification:

- Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted reagents and byproducts.

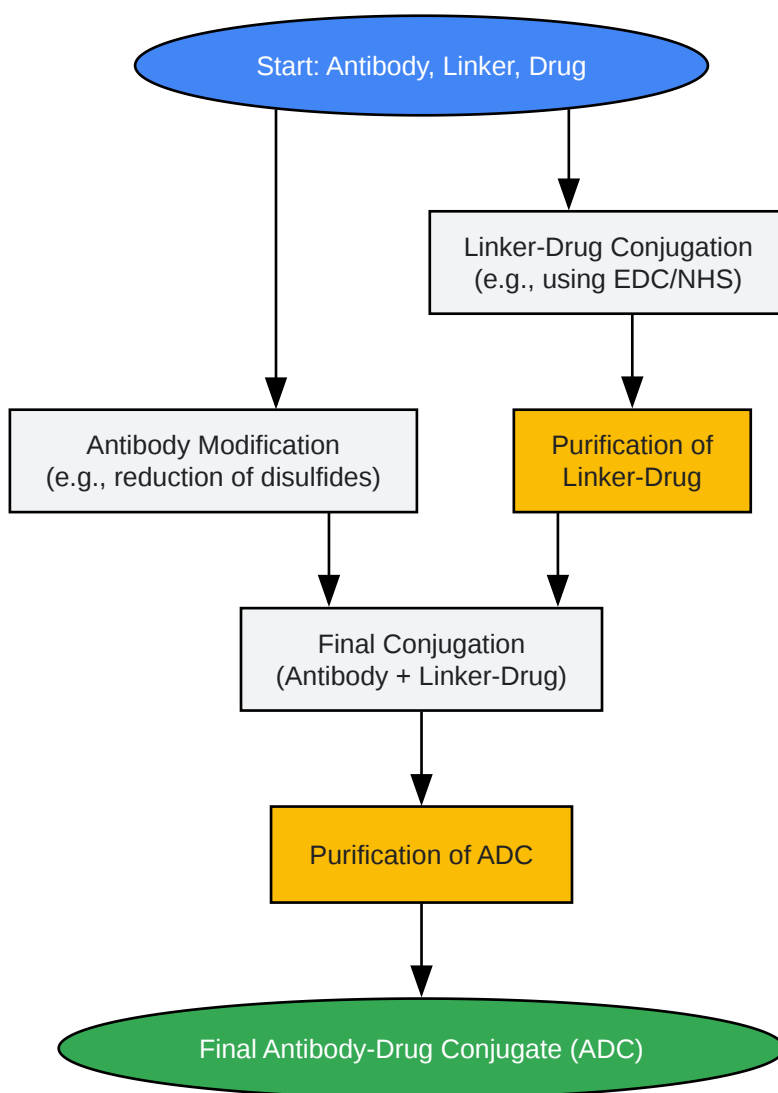
## Visualization of Workflows and Pathways

The following diagrams illustrate the key roles of **Amino-PEG8-Boc** in various biotechnological applications.



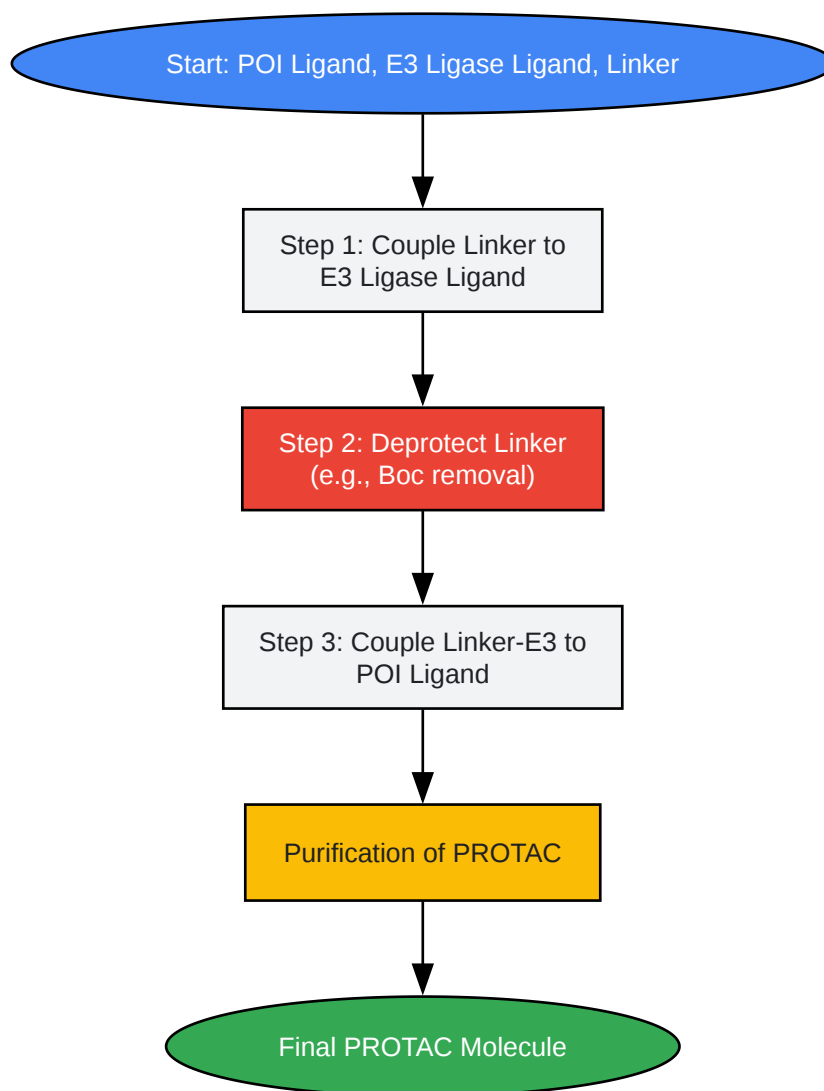
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### EDC/NHS Coupling Reaction Workflow



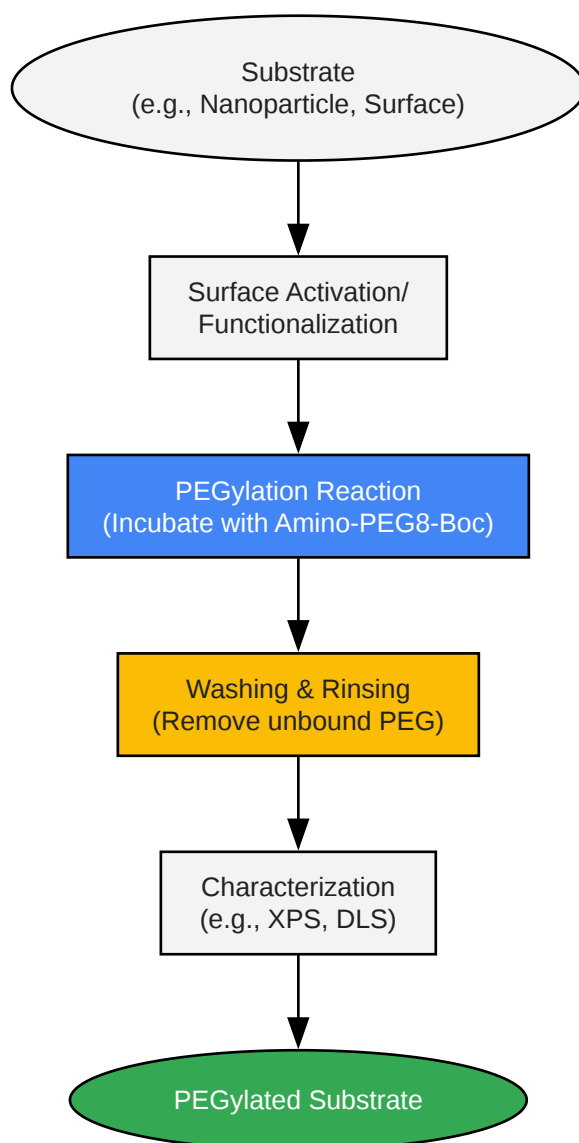
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### General Workflow for ADC Synthesis



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### General Workflow for PROTAC Synthesis



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